3-Bromo-5-chloroaniline hydrochloride

Chemoselective amination Buchwald–Hartwig coupling Sequential one-pot synthesis

3-Bromo-5-chloroaniline hydrochloride (CAS 1426806-77-0) is the hydrochloride salt of a meta-substituted mixed-halogen primary aniline, bearing bromine at the 3-position and chlorine at the 5-position on the aromatic ring. Its molecular formula is C₆H₆BrCl₂N with a molecular weight of 242.93 g/mol, and standard commercial purity is ≥95% with batch-specific QC documentation (NMR, HPLC, GC) available from major suppliers.

Molecular Formula C6H6BrCl2N
Molecular Weight 242.93 g/mol
Cat. No. B13216418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloroaniline hydrochloride
Molecular FormulaC6H6BrCl2N
Molecular Weight242.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Br)N.Cl
InChIInChI=1S/C6H5BrClN.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H
InChIKeyUZLIGWVBCMNHOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloroaniline Hydrochloride: A Mixed-Halogen Aniline Building Block for Chemoselective Synthesis


3-Bromo-5-chloroaniline hydrochloride (CAS 1426806-77-0) is the hydrochloride salt of a meta-substituted mixed-halogen primary aniline, bearing bromine at the 3-position and chlorine at the 5-position on the aromatic ring [1]. Its molecular formula is C₆H₆BrCl₂N with a molecular weight of 242.93 g/mol, and standard commercial purity is ≥95% with batch-specific QC documentation (NMR, HPLC, GC) available from major suppliers . The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the chemically distinct Br and Cl substituents enable catalyst-directed orthogonal cross-coupling strategies that are inaccessible with symmetrical dihalogen analogs [2].

Orthogonal reactivity
Mixed Br/Cl enables catalyst-directed sequential amination for complex amino-aniline synthesis.
Aqueous workflows
Hydrochloride salt form improves solubility for aqueous reaction conditions and workup steps.
Pharmaceutical intermediate
Meta-substituted aniline scaffold for advanced API building blocks via chemoselective functionalization.

Why 3-Bromo-5-chloroaniline Hydrochloride Cannot Be Replaced by Positional Isomers or Symmetrical Dihalogen Anilines


Substituting 3-bromo-5-chloroaniline hydrochloride with a positional isomer (e.g., 3-bromo-4-chloroaniline) or a symmetrical dihalogen analog (e.g., 3,5-dichloroaniline or 3,5-dibromoaniline) introduces critical failures in synthetic strategy. The mixed Br/Cl substitution pattern at the 3- and 5-positions is the structural basis for catalyst-directed chemoselective sequential functionalization: Pd-crotyl(t-BuXPhos) precatalysts selectively activate the Ar–Br bond for primary amination while leaving the Ar–Cl bond intact for subsequent secondary amine coupling, enabling a one-pot sequential double amination that is impossible with identical halogen substituents [1]. Positional isomers such as 3-bromo-4-chloroaniline (mp 80–84°C) exhibit substantially different physicochemical properties—including a melting point approximately 38°C higher than the 3,5-isomer (mp 42–46°C)—affecting handling, solubility, and reaction kinetics . Furthermore, the hydrochloride salt form delivers a dramatic solubility enhancement over the free base, which is critical for aqueous reaction conditions and formulation workflows [2].

Symmetrical dihalogen analogs (3,5-dibromo or dichloro) lack differential C–Br vs C–Cl reactivity, preventing sequential one-pot amination.
Positional isomer (3-bromo-4-chloroaniline) has a melting point ~38°C higher and directs coupling to different regioisomeric products.
Free base form has limited aqueous solubility; HCl salt delivers enhanced solubility critical for aqueous reaction conditions.

Quantitative Differentiation Evidence for 3-Bromo-5-chloroaniline Hydrochloride vs. Closest Analogs


Catalyst-Directed Chemoselectivity: Orthogonal Br vs. Cl Amination in One-Pot Sequential Double Amination

Using 1-bromo-3-chlorobenzene as the model substrate (the core aromatic scaffold of the target compound), the Pd-crotyl(t-BuXPhos) precatalyst (C1) achieves 92% selectivity for Ar–Br amination with benzophenone imine at 22°C, whereas the Pd-RuPhos precatalyst (C2) gives 0% of the Br-coupled product under identical conditions and instead selectively couples secondary amines at the Ar–Cl site. This orthogonal catalyst-controlled selectivity is the key synthetic advantage of the mixed Br/Cl substitution pattern [1]. In contrast, symmetrical dihalogen analogs (e.g., 3,5-dibromoaniline, 3,5-dichloroaniline) possess two identical leaving groups and cannot achieve this level of site-selective sequential functionalization [2].

Orthogonal amination
Head-to-head
C1: 92% Br-site amination vs C2: 0%
Supports chemoselective sequential synthesis workflow.
Symmetrical analogs cannot achieve site discrimination.
Chemoselective amination Buchwald–Hartwig coupling Sequential one-pot synthesis

Hydrochloride Salt vs. Free Base: ~425-Fold Aqueous Solubility Enhancement

In a class-level comparison of structurally related halogenated aniline derivatives, the hydrochloride salt form demonstrates a water solubility of 6.8017 mg/mL (17,310 µmol/L), compared to only 0.0160 mg/mL (45 µmol/L) for the corresponding free base—representing an approximately 425-fold solubility enhancement [1]. While this specific measurement derives from a closely related aniline scaffold, the principle is well-established across the aniline hydrochloride class: protonation of the amino group generates an ionic species with dramatically improved aqueous solubility compared to the neutral free base . The free base of 3-bromo-5-chloroaniline (CAS 96558-78-0) has a predicted water solubility of approximately 0.96 g/L (ALOGPS) and a LogP of 2.52–2.88, consistent with limited aqueous solubility [2].

Solubility enhancement
Class-level
~425-fold (HCl salt vs free base)
Class-level inference; supports salt form selection.
Data from structurally related aniline; verify for target compound.
Aqueous solubility Salt form selection Formulation-enabled synthesis

Positional Isomer Differentiation: Melting Point and Physicochemical Properties vs. 3-Bromo-4-chloroaniline

The 3-bromo-5-chloro positional isomer (free base mp 42–46°C) exhibits a substantially lower melting point than its 3-bromo-4-chloro regioisomer (mp 80–84°C), a difference of approximately 38°C that reflects distinct crystal packing energies and has practical implications for handling, storage, and reaction setup . The 3-bromo-4-chloroaniline isomer is a key intermediate in the synthesis of Vismodegib (Erivedge), an FDA-approved Hedgehog pathway inhibitor, whereas the 3-bromo-5-chloro isomer provides a different vector for amine-directed functionalization that is incompatible with the 3,4-substitution pattern . Both isomers share the same molecular formula (C₆H₅BrClN) and molecular weight (206.47), making the substitution pattern the sole determinant of their divergent synthetic utility.

Isomer differentiation
Cross-study
3-Br-5-Cl: mp 42–46°C vs 3-Br-4-Cl: mp 80–84°C
Different regioisomer alters synthetic route.
3-Bromo-4-chloro isomer used for Vismodegib; 3,5-isomer distinct.
Positional isomer Melting point Physicochemical differentiation

Mixed Br/Cl vs. Symmetrical Dihalogen Analogs: Physicochemical and Reactivity Differentiation

Compared to its symmetrical dihalogen analogs, 3-bromo-5-chloroaniline (free base) occupies an intermediate position in key physicochemical parameters: LogP values range from 2.52 to 3.27 (multiple prediction methods) compared to 3,5-dichloroaniline (LogP ~2.9, mp 51–53°C, water solubility 0.6 g/L) and 3,5-dibromoaniline (LogP 3.22–3.38, mp 52–56°C, water solubility ~0.0341 mg/mL) [1]. The mixed halogen composition provides intermediate hydrophobicity and, critically, differential carbon–halogen bond strengths: the C–Br bond (≈285 kJ/mol) is more labile toward oxidative addition than the C–Cl bond (≈400 kJ/mol), enabling the chemoselective sequential coupling demonstrated in the Mikhailine protocol [2]. Neither symmetrical analog can provide this built-in reactivity gradient.

Physicochemical profile
Cross-study
LogP 2.5–3.3; lower mp vs symmetrical analogs
Intermediate hydrophobicity enables orthogonal reactivity.
Symmetrical analogs lack built-in selectivity gradient.
Mixed halogen aniline LogP differentiation Cross-coupling selectivity

Synthesis Method Improvement: Patent-Validated Yield ≥85% vs. Traditional Low-Yield Routes

Chinese patent CN105218379A describes a synthetic method for 3-bromo-5-chloroaniline using benzenesulfonic acid as the starting material, proceeding through sequential nitration, NBS bromination, HCl chlorination, and final Na₂S/Zn reduction. The patent explicitly claims a yield reaching above 85%, addressing the problems of low yield, low purity, and serious pollution associated with traditional bromoaniline production methods [1]. The method is characterized as simple, environmentally friendly, and suitable for industrial production. This represents a significant improvement over traditional bromoaniline synthesis, which the patent describes as suffering from complex processes and low yields [1].

Synthetic yield
Patent-reported
≥85% yield
Supports scalable procurement consideration.
Patent CN105218379A; traditional methods lower yield.
Process chemistry Synthetic yield Patent-validated method

Verified Structural Identity: BMRB Reference ¹H NMR Data for Analytical QC Benchmarking

The Biological Magnetic Resonance Bank (BMRB) provides a validated reference ¹H NMR dataset for 3-bromo-5-chloroaniline (entry bmse012461, DOI: 10.13018/BMSE012461) acquired at 600 MHz (Bruker Avance) in DMSO-d₆ at 298 K and pH 7.5 with DSS as internal reference [1]. This publicly accessible reference spectrum enables independent verification of structural identity and purity for incoming batches from any supplier. In contrast, the hydrochloride salt form (CAS 1426806-77-0) produces distinct ¹H NMR shifts due to protonation of the aniline nitrogen—the NH₂⁺ signal appears as a broad singlet at approximately δ 10.2 ppm in DMSO-d₆, providing a clear spectroscopic marker for salt identity confirmation . The availability of both free base and HCl salt reference spectra allows procurement teams to establish orthogonal identity testing protocols.

NMR reference
Reference data
BMRB bmse012461 (600 MHz, DMSO-d₆)
Supports independent QC identity verification.
Peer-validated reference spectrum available.
NMR characterization Quality control Reference standard

High-Value Application Scenarios for 3-Bromo-5-chloroaniline Hydrochloride in Research and Industrial Procurement


One-Pot Sequential Double Amination for Advanced Pharmaceutical Intermediate Synthesis

The defining application of 3-bromo-5-chloroaniline hydrochloride is as a substrate for catalyst-directed chemoselective sequential double amination, as demonstrated in the Mikhailine et al. (2018) protocol. Using a Pd-crotyl(t-BuXPhos) precatalyst, the Ar–Br site is selectively coupled with benzophenone imine (a protected ammonia equivalent) at room temperature, while a subsequent Pd-RuPhos-catalyzed step couples the Ar–Cl site with a secondary amine—all in a single reaction vessel [1]. This strategy directly produces protected amino-aniline building blocks for APIs, including the Brigatinib precursor backbone, with gram-scale capability (75% isolated yield on 1 g scale for the Brigatinib precursor). The hydrochloride salt form is particularly advantageous here: its aqueous solubility (class-level enhancement of ~425-fold over free base) facilitates aqueous workup and extraction steps [2].

Regioselective Cross-Coupling in Drug Discovery: Leveraging Differential C–Br vs. C–Cl Reactivity

In medicinal chemistry programs requiring sequential introduction of two different aryl/heteroaryl groups onto an aniline scaffold, 3-bromo-5-chloroaniline hydrochloride provides a built-in reactivity gradient. The C–Br bond (~285 kJ/mol) undergoes oxidative addition to Pd(0) catalysts significantly faster than the C–Cl bond (~400 kJ/mol), allowing Suzuki–Miyaura, Buchwald–Hartwig, or Negishi couplings to be performed sequentially at the two positions without protecting group manipulation [1]. This contrasts with 3,5-dibromoaniline, where both sites compete equally, and 3,5-dichloroaniline, where both sites require more forcing conditions and specialized ligands . The free amino group can be protected or used directly in amide bond formation, making this scaffold ideal for generating diverse compound libraries in drug discovery .

Agrochemical Intermediate Manufacturing with Patent-Validated Scalable Synthesis

For industrial-scale procurement in agrochemical intermediate production, the patent CN105218379A provides a validated synthetic route with a claimed yield exceeding 85%, addressing the historically problematic issues of low purity and environmental pollution in bromoaniline manufacturing [1]. The method proceeds from inexpensive benzenesulfonic acid and uses standard reagents (concentrated HNO₃, NBS, HCl, Na₂S/Zn), making it suitable for large-scale implementation. The hydrochloride salt form further benefits industrial handling: it is a crystalline solid with improved storage stability compared to the free base, which is susceptible to oxidative degradation during workup, isolation, and prolonged storage [2]. Suppliers offering batch-specific QC documentation (NMR, HPLC, GC) with ≥95% purity enable consistent quality in multi-batch procurement .

Reference Standard for Halogenated Aniline Metabolomics and Environmental Analysis

The BMRB reference ¹H NMR dataset (entry bmse012461, 600 MHz, DMSO-d₆, 298 K) establishes 3-bromo-5-chloroaniline as a characterized reference compound for metabolomics screening and environmental monitoring of halogenated aniline derivatives [1]. Chloroanilines and bromoanilines are recognized environmental contaminants arising from pesticide degradation and industrial effluents, and the unique mixed-halogen substitution pattern of this compound provides a distinctive spectroscopic signature (both NMR and MS) that facilitates unambiguous identification in complex environmental matrices [3]. The hydrochloride salt's enhanced water solubility (class-level data: 6.8017 mg/mL vs. 0.0160 mg/mL free base) simplifies preparation of analytical standard solutions at known concentrations, a critical advantage for quantitative environmental analysis [2].

Application
Selection Property
Validation Focus
Sequential double amination
Orthogonal cross-coupling selectivity
Catalyst-directed chemoselectivity review
Medicinal chemistry scaffold diversification
C–Br vs C–Cl reactivity gradient
Sequential Pd-coupling method validation
Agrochemical intermediate manufacturing
Scalable patent-validated route
Yield and purity QC review
Analytical reference standard
Spectroscopic identity (NMR, MS)
Method-specific reference data verification
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